molecular formula C18H21N5O4 B2824878 9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876901-08-5

9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2824878
CAS RN: 876901-08-5
M. Wt: 371.397
InChI Key: HAEJNEIXENJRPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize a compound. .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold them together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include looking at the reagents and conditions required for these reactions, the products formed, and the mechanisms by which these reactions occur .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as a compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Molecular Design

New [c,d]-fused purinediones including 9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione have been synthesized and characterized for their molecular structures and potential applications in various fields of chemistry. These compounds exhibit unique chemical properties due to their fused ring structures and substituent groups, which can be utilized in material science and pharmaceutical research (Ondrej Šimo, A. Rybár, & J. Alföldi, 1995).

Photophysical Properties and Sensing Applications

Pyrimidine-phthalimide derivatives have been studied for their photophysical properties, with a focus on donor-π-acceptor chromophores. The presence of the pyrimidine moiety in these compounds, similar to the purinediones, impacts their electronic properties, influencing their potential use in sensing applications and in the development of novel materials (Han Yan, Xinlei Meng, & Baoyan Li, 2017).

Crystallography and Material Science

Studies in crystallography have provided insights into the crystalline structures of purinediones and related compounds. Understanding the molecular and crystalline structure of such compounds is essential for their potential application in material science, particularly in the development of new materials with specific optical or electronic properties (J. N. Low, J. Cobo, & C. Glidewell, 2004).

Biological Studies

In biological studies, derivatives of purinediones have been evaluated for their receptor affinity and pharmacological properties, contributing to the understanding of their potential as bioactive molecules. This research can lead to the development of new drugs and therapeutic agents (Sławomir Jurczyk et al., 2004).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This is particularly relevant for drugs and other bioactive compounds .

Safety and Hazards

Safety and hazard analysis involves looking at the potential risks associated with a compound. This can include its toxicity, flammability, and environmental impact .

Future Directions

Future directions for research on a compound can include areas where further study is needed, potential applications, and ways in which the compound’s synthesis or properties could be improved .

properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-10-8-22(12-6-5-11(26-3)7-13(12)27-4)17-19-15-14(23(17)9-10)16(24)20-18(25)21(15)2/h5-7,10H,8-9H2,1-4H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEJNEIXENJRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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